molecular formula C16H25N3O4S2 B497237 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine CAS No. 927640-76-4

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine

Cat. No.: B497237
CAS No.: 927640-76-4
M. Wt: 387.5g/mol
InChI Key: LAIRLACPPIGTEP-UHFFFAOYSA-N
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Description

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with sulfonyl groups attached to a 3,4-dimethylphenyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 3,4-dimethylphenylamine with sulfonyl chloride to form 3,4-dimethylphenylsulfonyl chloride. This intermediate is then reacted with piperazine to introduce the piperazine ring. Finally, the pyrrolidinyl group is introduced through a nucleophilic substitution reaction using pyrrolidine and appropriate reaction conditions such as elevated temperature and the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires specific reagents and conditions.

    Substitution: The piperazine and pyrrolidinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((3,4-Dimethylphenyl)sulfonyl)piperazine: Lacks the pyrrolidinyl group, which may affect its chemical properties and applications.

    4-(Pyrrolidin-1-ylsulfonyl)piperazine:

Uniqueness

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and pyrrolidinyl groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with molecular targets and versatile reactivity in synthetic chemistry.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-pyrrolidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S2/c1-14-5-6-16(13-15(14)2)24(20,21)17-9-11-19(12-10-17)25(22,23)18-7-3-4-8-18/h5-6,13H,3-4,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIRLACPPIGTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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